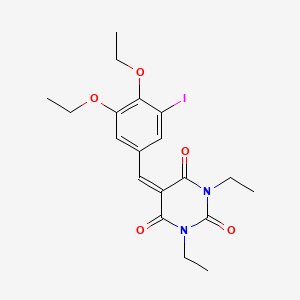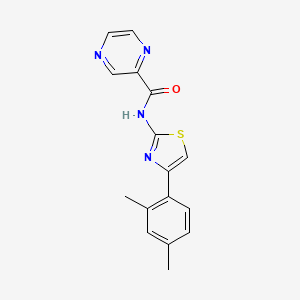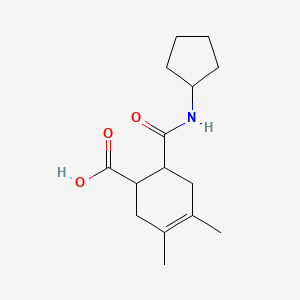
5-(3,4-diethoxy-5-iodobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multiple steps, starting with the preparation of the iodophenyl precursor. The iodophenyl group is introduced through iodination reactions, often using iodine or iodinating agents under controlled conditions. The subsequent steps involve the formation of the pyrimidinetrione core through cyclization reactions, which may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes, utilizing automated reactors and precise control of reaction parameters. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as organolithium compounds or Grignard reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.
Scientific Research Applications
5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **5-[(3,4-DIETHOXY-5-BROMOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- **5-[(3,4-DIETHOXY-5-CHLOROPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The presence of the iodophenyl group in 5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE distinguishes it from similar compounds. This iodine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it unique in its applications and effects.
Properties
Molecular Formula |
C19H23IN2O5 |
|---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
5-[(3,4-diethoxy-5-iodophenyl)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H23IN2O5/c1-5-21-17(23)13(18(24)22(6-2)19(21)25)9-12-10-14(20)16(27-8-4)15(11-12)26-7-3/h9-11H,5-8H2,1-4H3 |
InChI Key |
TXFOZHUPUSTOCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC)OCC)C(=O)N(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-diethoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974443.png)

![3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B10974464.png)
![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974466.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10974474.png)
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10974486.png)
![N-cyclohexyl-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10974489.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B10974494.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B10974519.png)

![Ethyl 5-{[(4-chlorophenyl)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10974533.png)
